molecular formula C12H8O4 B14456810 Dibenzo(b,e)(1,4)dioxin-1,2-diol CAS No. 71866-41-6

Dibenzo(b,e)(1,4)dioxin-1,2-diol

Cat. No.: B14456810
CAS No.: 71866-41-6
M. Wt: 216.19 g/mol
InChI Key: DOAGAFMOYJEXRA-UHFFFAOYSA-N
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Description

Dibenzo(b,e)(1,4)dioxin-1,2-diol (CAS: Not explicitly provided in evidence; molecular formula inferred as C₁₂H₈O₄) is a polycyclic aromatic compound featuring two benzene rings fused to a 1,4-dioxin core, with hydroxyl (-OH) groups at positions 1 and 2 of the dioxin ring. This structure distinguishes it from halogenated dibenzodioxins (e.g., PCDDs) and simpler benzene diols. The compound’s diol functional group enhances its polarity compared to non-hydroxylated analogs, influencing solubility and reactivity.

Properties

CAS No.

71866-41-6

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

dibenzo-p-dioxin-1,2-diol

InChI

InChI=1S/C12H8O4/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6,13-14H

InChI Key

DOAGAFMOYJEXRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo(b,e)(1,4)dioxin-1,2-diol can be achieved through various methods. One common approach involves the reaction of hexafluoroacetone trihydrate with aromatic monomers in the presence of triflic anhydride and 1,2-dichloroethane . Another method includes the polymerization of dibenzo-1,4-dioxin with hexafluoroacetone trihydrate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,e)(1,4)dioxin-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of biphenylquinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups onto the benzene rings.

Scientific Research Applications

Dibenzo(b,e)(1,4)dioxin-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzo(b,e)(1,4)dioxin-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Structural Analogs: Halogenated Dibenzo-dioxins
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Bioactivity References
Dibenzo[b,e][1,4]dioxine (Parent) C₁₂H₈O₂ 184.19 None Base structure; used in synthesis
2,7-Dichlorodibenzo[b,e][1,4]dioxin C₁₂H₆Cl₂O₂ 253.08 Cl at 2,7 positions High persistence; potential toxicity
8-Bromo-1,2,7-Trichlorodibenzo[b,e][1,4]dioxin C₁₂H₄BrCl₃O₂ 368.34 Br, Cl substitutions Likely environmental pollutant

Key Differences :

  • Substituent Effects : Halogenated derivatives (Cl, Br) exhibit increased lipophilicity and environmental persistence compared to the hydroxylated diol, which may enhance biodegradability .
  • Toxicity : Chlorinated congeners with substitutions at 2,3,7,8 positions (e.g., TCDD) are highly toxic, whereas the diol’s lack of halogens likely reduces toxicity .
Functional Group Analogs: Benzene Diols
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Bioactivity References
3,4,5-Trimethyl-1,2-benzenediol C₉H₁₂O₂ 152.19 Methyl groups at 3,4,5 Anti-MRSA activity (MIC: 16 μg/mL)
4-(3-Hydroxybutan-2-yl)-3,6-dimethyl-benzene-1,2-diol C₁₂H₁₈O₃ 210.27 Hydroxybutyl, methyl Novel compound; antibacterial

Key Differences :

  • Complexity : Benzene diols lack the fused dioxin ring, reducing structural rigidity and π-conjugation compared to dibenzo-dioxin derivatives.
  • Bioactivity : Simple diols exhibit antimicrobial properties, suggesting the hydroxyl groups in Dibenzo(b,e)(1,4)dioxin-1,2-diol may confer similar activity .

Biological Activity

Dibenzo(b,e)(1,4)dioxin-1,2-diol (DBD) is a polycyclic heterocyclic organic compound that has garnered interest due to its potential biological activities and interactions with various biomolecules. This article aims to provide an in-depth exploration of the biological activity associated with DBD, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Chemical Formula : C₁₂H₈O₂
  • Molar Mass : 184.194 g/mol

The structure of DBD consists of two benzene rings connected by a 1,4-dioxin ring, with hydroxyl groups at the 1 and 2 positions. This configuration contributes to its reactivity and biological properties.

DBD interacts with various molecular targets in biological systems. Its mechanism of action involves:

  • Redox Reactions : DBD can undergo oxidation to form reactive intermediates that may interact with cellular components, influencing biochemical pathways.
  • Enzyme Interaction : The compound has shown potential in modulating enzyme activity, which may lead to various biological effects.
  • Antioxidant Activity : Research indicates that DBD exhibits antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial and Antifungal Properties

DBD has been studied for its antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent .

Antipyretic Effects

The compound has also demonstrated antipyretic properties, which may be beneficial in treating fever-related conditions. This effect is attributed to its ability to modulate inflammatory responses in the body .

Case Study 1: Antioxidant Activity

In a study focused on the synthesis of DBD derivatives, researchers found that these compounds exhibited significant antioxidant activity. The antioxidant capacity was measured using various assays that demonstrated the ability of DBD to scavenge free radicals effectively .

Case Study 2: Toxicological Profile

A comprehensive toxicological profile for chlorinated dibenzo-p-dioxins suggests that exposure to compounds similar to DBD can lead to adverse health effects. Notably, studies have shown associations between dioxin exposure and cardiovascular diseases among occupational cohorts . This highlights the need for careful evaluation of DBD's safety profile in therapeutic contexts.

Data Table: Biological Activities of this compound

Activity Effect Reference
AntimicrobialEffective against bacterial strains
AntifungalInhibits fungal growth
AntipyreticReduces fever
AntioxidantScavenges free radicals
Cardiovascular EffectsAssociated with health risks

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